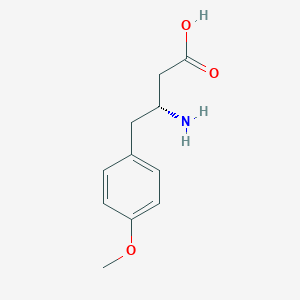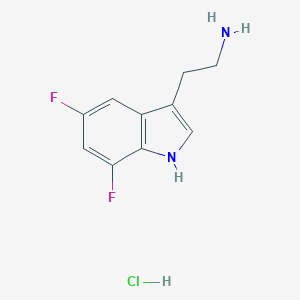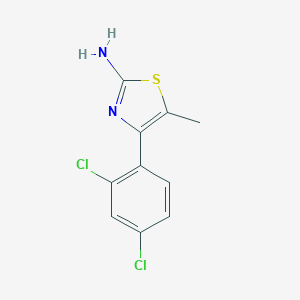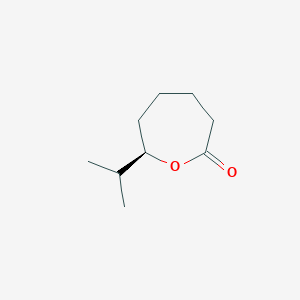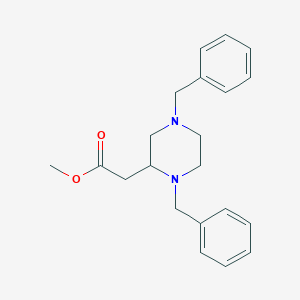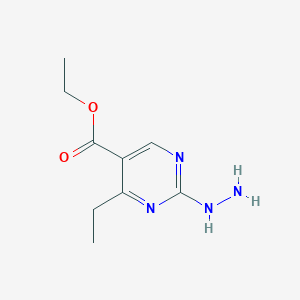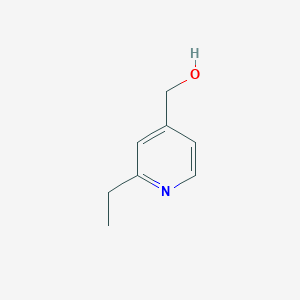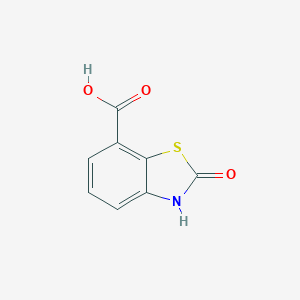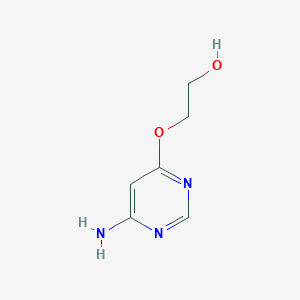
2-(6-Aminopyrimidin-4-yloxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Aminopyrimidin-4-yloxy)ethanol, also known as APE, is a chemical compound that has been studied extensively for its potential applications in scientific research. APE is a small molecule that has been shown to have a variety of interesting properties, including the ability to interact with certain biological pathways. In
Mechanism Of Action
The mechanism of action of 2-(6-Aminopyrimidin-4-yloxy)ethanol is not fully understood, but it is thought to involve its interaction with certain biological pathways. 2-(6-Aminopyrimidin-4-yloxy)ethanol has been shown to inhibit the activity of certain enzymes, including protein kinases, which are involved in a variety of cellular processes. 2-(6-Aminopyrimidin-4-yloxy)ethanol may also interact with other proteins and molecules in the cell, leading to changes in cellular signaling and gene expression.
Biochemical And Physiological Effects
2-(6-Aminopyrimidin-4-yloxy)ethanol has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation. 2-(6-Aminopyrimidin-4-yloxy)ethanol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(6-Aminopyrimidin-4-yloxy)ethanol has been shown to have anti-inflammatory effects, which may be useful in the treatment of certain diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(6-Aminopyrimidin-4-yloxy)ethanol in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. 2-(6-Aminopyrimidin-4-yloxy)ethanol is also relatively stable and can be easily synthesized in large quantities. However, one limitation is that 2-(6-Aminopyrimidin-4-yloxy)ethanol may have off-target effects, leading to unintended consequences in experiments. In addition, the mechanism of action of 2-(6-Aminopyrimidin-4-yloxy)ethanol is not fully understood, which may make it difficult to interpret results from experiments.
Future Directions
There are many future directions for research on 2-(6-Aminopyrimidin-4-yloxy)ethanol. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Another area of interest is its mechanism of action, which is not fully understood. Further research is needed to better understand how 2-(6-Aminopyrimidin-4-yloxy)ethanol interacts with biological pathways and to identify its molecular targets. In addition, more studies are needed to determine the safety and efficacy of 2-(6-Aminopyrimidin-4-yloxy)ethanol in humans. Overall, 2-(6-Aminopyrimidin-4-yloxy)ethanol is a promising compound that has the potential to be a valuable tool in scientific research and a potential therapeutic agent for the treatment of disease.
Scientific Research Applications
2-(6-Aminopyrimidin-4-yloxy)ethanol has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and neuroscience. One area of interest is its ability to modulate the activity of certain enzymes, such as protein kinases. 2-(6-Aminopyrimidin-4-yloxy)ethanol has also been shown to have potential as a therapeutic agent for the treatment of certain diseases, including cancer and neurological disorders.
properties
CAS RN |
169677-50-3 |
|---|---|
Product Name |
2-(6-Aminopyrimidin-4-yloxy)ethanol |
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-(6-aminopyrimidin-4-yl)oxyethanol |
InChI |
InChI=1S/C6H9N3O2/c7-5-3-6(9-4-8-5)11-2-1-10/h3-4,10H,1-2H2,(H2,7,8,9) |
InChI Key |
ZZNRDBBAQJBTGK-UHFFFAOYSA-N |
SMILES |
C1=C(N=CN=C1OCCO)N |
Canonical SMILES |
C1=C(N=CN=C1OCCO)N |
synonyms |
Ethanol, 2-[(6-amino-4-pyrimidinyl)oxy]- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

